molecular formula C14H8N2S2 B14179040 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline CAS No. 922145-22-0

2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline

Cat. No.: B14179040
CAS No.: 922145-22-0
M. Wt: 268.4 g/mol
InChI Key: WCDNNBVWPJPKBA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is a heterocyclic compound that features a fused ring system combining thiophene and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline typically involves the coupling of 2-haloquinoxalines with functionally substituted alkynes, followed by cyclization reactions. For example, the palladium (0)-catalyzed coupling of 2-haloquinoxalines with alkynes, followed by bromination and reaction with disodium trithiocarbonate, can yield the desired thienoquinoxaline derivatives . Another method involves the use of microwave-assisted reactions in xylene to achieve the cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate (III) in an alkaline medium.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acyl chlorides for acylation.

Major Products

The major products formed from these reactions include various substituted thienoquinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is primarily related to its electronic properties. The compound can participate in charge transfer processes, making it suitable for use in electronic devices. The presence of the thiophene and quinoxaline moieties allows for extended π-conjugation, which facilitates efficient charge transport and enhances the material’s electronic performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is unique due to its specific fused ring system, which provides a distinct electronic structure and properties. This uniqueness makes it particularly valuable for applications requiring high charge mobility and stability, such as in advanced organic electronic devices.

Properties

CAS No.

922145-22-0

Molecular Formula

C14H8N2S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-thiophen-2-ylthieno[3,2-b]quinoxaline

InChI

InChI=1S/C14H8N2S2/c1-2-5-10-9(4-1)15-11-8-13(18-14(11)16-10)12-6-3-7-17-12/h1-8H

InChI Key

WCDNNBVWPJPKBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(SC3=N2)C4=CC=CS4

Origin of Product

United States

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